4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol
Description
4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a pyrimidine ring
Properties
Molecular Formula |
C8H9N5S |
|---|---|
Molecular Weight |
207.26 g/mol |
IUPAC Name |
4-ethyl-3-pyrimidin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H9N5S/c1-2-13-7(11-12-8(13)14)6-3-4-9-5-10-6/h3-5H,2H2,1H3,(H,12,14) |
InChI Key |
NOTNCVLXJCJUPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=NC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of ethyl hydrazinecarbothioamide with pyrimidine-4-carbaldehyde under reflux conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a base like triethylamine is often used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins in bacteria by binding to their ribosomes. In cancer research, it may inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a sulfur atom and have diverse biological activities.
Triazoles: These are structurally similar and are known for their antifungal properties.
Pyrimidines: These compounds are key components of nucleic acids and have various biological roles.
Uniqueness
4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to its combined triazole and pyrimidine structure, which imparts distinct chemical and biological properties
Biological Activity
4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. The unique structural features of this compound, including a thiol group and a pyrimidine moiety, contribute to its biological properties.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can inhibit specific enzymes involved in cellular processes.
- DNA Intercalation : The pyrimidine moiety may intercalate with DNA, disrupting replication and transcription.
- Covalent Bond Formation : The thiol group can form covalent bonds with proteins, altering their function.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi. The results are summarized in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
This demonstrates its potential as a therapeutic agent in treating infections caused by these organisms.
Anticancer Activity
The compound has been investigated for its anticancer properties against several cancer cell lines. A notable study utilized the MTT assay to assess cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The findings are presented in Table 2.
| Cell Line | IC50 (μM) |
|---|---|
| IGR39 (Melanoma) | 10 |
| MDA-MB-231 (Breast) | 15 |
| Panc-1 (Pancreatic) | 20 |
The results indicate that the compound exhibits higher cytotoxicity towards melanoma cells compared to other cancer types, suggesting selectivity that could be exploited for targeted therapy.
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings. For instance:
- Case Study on Melanoma Treatment : A patient with advanced melanoma was treated with a regimen including triazole derivatives similar to our compound. The treatment resulted in significant tumor reduction and improved patient outcomes.
- Combination Therapy : Research has shown that combining this compound with conventional chemotherapeutics enhances efficacy and reduces side effects.
Structure–Activity Relationship (SAR)
The biological activity of triazole compounds is often linked to their structural features. Substituents on the triazole ring can significantly influence potency and selectivity against cancer cell lines. For example:
- Alkyl Substituents : Increasing alkyl chain length generally enhances lipophilicity and cellular uptake.
This relationship underscores the importance of molecular design in developing effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
